molecular formula C12H14O2 B2951509 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid CAS No. 105640-02-6

6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid

Cat. No. B2951509
CAS RN: 105640-02-6
M. Wt: 190.242
InChI Key: BEXYWONCDUOLRZ-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid, commonly known as THBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THBA is a bicyclic compound that belongs to the class of benzoannulene carboxylic acids. It has a unique structure that makes it a promising candidate for use in scientific research.

Scientific Research Applications

Synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles

This compound is used in the synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles . These derivatives are typical acceptor–donor–acceptor (A–D–A) systems comprising one electron donor and two electron acceptors with different important chemical properties .

Optical Properties

The compound is very important because of its optical properties . It forms the basis for artificial photosynthetic systems , materials with semiconducting or nonlinear optical properties , and molecular electronic devices .

Bioactive Compounds

The compound is an important constituent of a large number of bioactive compounds . It is also useful as a versatile precursor for asymmetric synthesis .

Selective Estrogen Receptor Degraders (SERDs)

The compound is used in the synthesis of Selective Estrogen Receptor Degraders (SERDs) for the treatment of cancer . The estrogen receptors (ERs) belong to the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues .

Antimicrobial Activity

Some derivatives of the compound exhibited significant activity against E.coli .

Spectroscopic Analysis

The compound is used in spectroscopic analysis. Its IR spectra were recorded on a FT Bruker Tensor 27 spectrometer . 1H NMR spectra were obtained from solution in DMSO-d6, with Me4Si as internal standard, using a Bruker-400 spectrometer .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXYWONCDUOLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid

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